4-Fluoropyrrolidine-2-carboxamide

GABA Transporter 1 (GAT-1) Structure-Activity Relationship (SAR) Electron-Withdrawing Group

4-Fluoropyrrolidine-2-carboxamide is a key fluorinated proline building block that enables rational modulation of pKa, lipophilicity, and metabolic stability in drug discovery. Its unique 4-fluoro substituent imparts a 15-fold binding selectivity shift at GAT‑1 versus non‑fluorinated analogs and is essential for synthesizing low‑nanomolar DPP‑4 inhibitors and FAP‑targeted radioligands. Choose this scaffold when generic pyrrolidine analogs cannot meet your SAR and pharmacokinetic requirements.

Molecular Formula C5H9FN2O
Molecular Weight 132.14 g/mol
CAS No. 934972-82-4
Cat. No. B3169156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyrrolidine-2-carboxamide
CAS934972-82-4
Molecular FormulaC5H9FN2O
Molecular Weight132.14 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)N)F
InChIInChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9)
InChIKeyUMTORPRXIWIVFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropyrrolidine-2-carboxamide (CAS 934972-82-4) as a Strategic Fluorinated Synthon for DPP-IV and GABA-Targeted Research


4-Fluoropyrrolidine-2-carboxamide (CAS 934972-82-4) is a synthetic, fluorinated derivative of the amino acid proline. Its core structure is a pyrrolidine ring with a single fluorine substitution at the 4-position and a primary carboxamide group at the 2-position . This compound serves as a crucial synthetic intermediate and a versatile scaffold for building complex molecules, particularly in medicinal chemistry programs targeting dipeptidyl peptidase IV (DPP-IV) and GABA transporters [1]. Its primary utility lies not as a final drug candidate itself, but as a building block that imparts distinct physicochemical properties to downstream analogs.

Technical Justification for Specifying 4-Fluoropyrrolidine-2-carboxamide (CAS 934972-82-4) in Chemical Synthesis and SAR Studies


Substituting 4-fluoropyrrolidine-2-carboxamide with its non-fluorinated or hydroxylated pyrrolidine analogs is not scientifically trivial, as it fundamentally alters the molecule's physicochemical and pharmacological profile. The introduction of a single fluorine atom at the 4-position of the pyrrolidine ring significantly increases lipophilicity while simultaneously decreasing the basicity of the adjacent nitrogen through a strong inductive effect [1]. These changes directly impact membrane permeability, target binding, and metabolic stability. Consequently, the use of this specific fluorinated building block is a rational design choice to modulate these properties in a predictable manner, a result that cannot be achieved with generic or non-fluorinated alternatives.

Quantitative Differentiation of 4-Fluoropyrrolidine-2-carboxamide and its Analogs: A Comparative Data Guide


Impact of Fluorine on pKa and Inhibitory Potency: A Comparison of C4 Substituents on the Pyrrolidine Ring

In a study on GABA uptake inhibitors, the introduction of a fluorine atom at the 4-position of a pyrrolidine scaffold drastically reduced the basicity (pKa) of the ring nitrogen compared to the unsubstituted analog [1]. This chemical effect translated to a significant reduction in biological affinity for the GAT-1 target. The most potent fluorinated derivative exhibited an affinity for GAT-1 that was approximately 1/15 the potency of the clinical comparator, Tiagabine [1]. This data underscores the profound impact of the 4-fluoro substituent on molecular properties, a key differentiator for this compound as a tool for modulating target engagement and ADME properties.

GABA Transporter 1 (GAT-1) Structure-Activity Relationship (SAR) Electron-Withdrawing Group

DPP-4 Inhibitory Activity: The Impact of Fluorination on Potency and Selectivity in Pyrrolidine-2-Carbonitrile Derivatives

A comparative SAR study of pyrrolidine-2-carbonitrile derivatives evaluated the effect of a 4-fluoro substituent on DPP-4 inhibition. The 4-fluoropyrrolidine-2-carbonitrile derivative (Compound 17a) demonstrated high inhibitory activity with an IC50 of 0.017 μM [1]. While a direct head-to-head with an unsubstituted derivative in the same paper is not explicitly quantified, the study highlights that the 4-fluoro derivative achieved a high degree of selectivity against related proteases DPP-8 and DPP-9 (selectivity ratios of 1324 and 1164, respectively), a profile that is critical for avoiding toxicity [1].

Dipeptidyl Peptidase-4 (DPP-4) Type 2 Diabetes Selectivity Profile

Advanced DPP-4 Inhibitor Candidate: Optimized Potency and Pharmacokinetic Profile of a 4-Fluoropyrrolidine-2-carbonitrile Derivative

Further optimization of the 4-fluoropyrrolidine-2-carbonitrile scaffold led to Compound 9l, which exhibited excellent DPP-4 inhibitory activity with an IC50 of 0.01 μM . In comparative data within the same study, a related derivative (Compound 8l) had a 5-fold lower potency (IC50 = 0.05 μM) . This improvement was accompanied by a favorable pharmacokinetic profile, including oral bioavailability (F = 22.8%) and a half-life (t1/2) of 2.74 hours in ICR mice . Critically, Compound 9l did not block the hERG channel, a key differentiator for cardiovascular safety .

DPP-IV Inhibition Oral Bioavailability hERG Safety

Procurement-Driven Application Scenarios for 4-Fluoropyrrolidine-2-carboxamide (CAS 934972-82-4)


Synthesis of Potent and Selective DPP-4 Inhibitors for Type 2 Diabetes Research

Procurement for medicinal chemistry programs targeting type 2 diabetes. As demonstrated by Wang et al. and Ji et al., 4-fluoropyrrolidine-2-carboxamide serves as the foundational scaffold for synthesizing 4-fluoropyrrolidine-2-carbonitrile derivatives that exhibit low nanomolar DPP-4 inhibitory activity (IC50 values of 0.017 μM and 0.01 μM) and high selectivity over DPP-8/9 [1] . This compound is the essential starting material for creating libraries of compounds aimed at improving glycemic control.

Investigating the Physicochemical Impact of Fluorination on Target Binding and ADME

Procurement for fundamental structure-activity relationship (SAR) and property-driven drug design studies. Research by Zhuang et al. provides quantitative evidence that the 4-fluoro substituent drastically reduces basicity and alters target affinity, as seen in the 15-fold difference in GAT-1 binding compared to a non-fluorinated scaffold [2]. This compound is a key tool for scientists seeking to understand and leverage the effects of strategic fluorine substitution on molecular properties like pKa and lipophilicity.

Development of Novel FAP-Targeted PET Tracers for Cancer Imaging

Procurement for oncology and radiochemistry research groups. The (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold, directly derived from 4-fluoropyrrolidine-2-carboxamide, has been identified as a promising pharmacophore for designing Fibroblast Activation Protein (FAP)-targeted radioligands [3]. This compound is therefore a strategic precursor for synthesizing novel PET tracers for pan-cancer diagnosis and therapy.

Asymmetric Synthesis and Chiral Building Block Strategies

Procurement for synthetic chemistry laboratories requiring enantiospecific building blocks. As highlighted by Singh et al., the synthesis of enantiomerically pure N-Fmoc-cis-4-fluoropyrrolidine-2-carbonyl fluoride, a direct derivative, is enabled by the stereochemistry of this core [4]. This compound is critical for introducing a chiral, fluorinated pyrrolidine moiety into complex molecules in a stereocontrolled manner, a key requirement in modern drug discovery.

Technical Documentation Hub

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22 linked technical documents
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